![molecular formula C25H19FN2O2S B2781846 3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-48-9](/img/no-structure.png)

3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

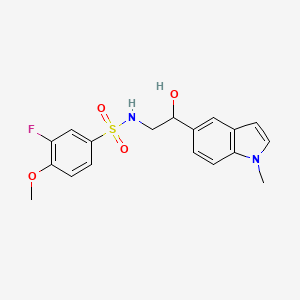

3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.

BenchChem offers high-quality 3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Larvicidal Activity : Compounds similar to the one have been synthesized and tested for their larvicidal activity. For instance, derivatives with variations in the pyrimidine component showed significant activity against third instar larvae, demonstrating potential as insecticidal agents (Gorle et al., 2016).

Herbicidal Activities : Some derivatives of the thieno[3,2-d]pyrimidine class have displayed good herbicidal activities, suggesting their use in agricultural applications to control weed growth. One particular compound showed 98% effectiveness against Brassica napus at a concentration of 100 μg·mL-1 (Yang Huazheng, 2013).

Antibacterial Properties : Research on substituted thieno[2,3-d]pyrimidines, including the method of their synthesis, has indicated these compounds possess antibacterial properties, highlighting their potential use in developing new antimicrobial agents (More et al., 2013).

Chemical Synthesis and Characterization

Synthetic Methodologies : The synthesis and characterization of related pyrimidine derivatives have been extensively studied, providing insight into methods for creating compounds with potential therapeutic and agricultural applications. This includes the development of novel synthetic routes to enhance the properties of these molecules (Osyanin et al., 2014).

Structural Analysis : Detailed structural analysis of such compounds, including X-ray crystallography, NMR, and computational modeling, has been carried out to understand their molecular configurations and potential interactions with biological targets. This foundational knowledge supports the development of more effective and selective agents for various applications (Li et al., 2005).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-fluoro-4-methylphenyl and 4-methylbenzyl substituents.", "Starting Materials": [ "2-aminobenzothiophene", "ethyl acetoacetate", "4-methylbenzaldehyde", "3-fluoro-4-methylphenylboronic acid", "potassium carbonate", "palladium acetate", "copper(II) acetate", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-aminobenzothiophene by reacting ethyl acetoacetate with 2-chlorobenzothiophene in the presence of sodium hydroxide and hydrochloric acid.", "Step 2: Synthesis of benzothieno[3,2-d]pyrimidine by reacting 2-aminobenzothiophene with ethyl acetoacetate in the presence of potassium carbonate and acetic anhydride.", "Step 3: Synthesis of 3-(3-fluoro-4-methylphenyl)benzaldehyde by reacting 3-fluoro-4-methylphenylboronic acid with 4-methylbenzaldehyde in the presence of palladium acetate and copper(II) acetate.", "Step 4: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting benzothieno[3,2-d]pyrimidine with 3-(3-fluoro-4-methylphenyl)benzaldehyde and 4-methylbenzylamine in the presence of triethylamine and methanol." ] } | |

CAS-Nummer |

893787-48-9 |

Produktname |

3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C25H19FN2O2S |

Molekulargewicht |

430.5 |

IUPAC-Name |

3-(3-fluoro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H19FN2O2S/c1-15-7-10-17(11-8-15)14-27-22-19-5-3-4-6-21(19)31-23(22)24(29)28(25(27)30)18-12-9-16(2)20(26)13-18/h3-13H,14H2,1-2H3 |

InChI-Schlüssel |

YNQAMUTYEKTQBN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)C)F)SC5=CC=CC=C53 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2781766.png)

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole](/img/structure/B2781775.png)

![N-(1-cyanocyclohexyl)-2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2781782.png)